Product packaging for 2,4-Dimethyl-2-pentenoic acid(Cat. No.:CAS No. 66634-97-7)

2,4-Dimethyl-2-pentenoic acid

Cat. No.: B3149095
CAS No.: 66634-97-7
M. Wt: 128.17 g/mol
InChI Key: DMHLGGQHOSTMJG-GQCTYLIASA-N
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Description

Historical Context and Emergence in Chemical Literature

The emergence of 2,4-Dimethyl-2-pentenoic acid and its derivatives in chemical literature is closely tied to developments in organic synthesis and the study of flavor and fragrance compounds. The ethyl ester of this compound, including its cis and trans isomers, was described in the literature in the context of organic syntheses prior to extensive investigation of its olfactive properties. google.com The compound itself was later identified and characterized for its utility as a flavoring agent, eventually being assigned FEMA number 3143 by the Flavor and Extract Manufacturers Association. ontosight.aithegoodscentscompany.cominchem.org Its use in food products was evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). inchem.orgnih.gov Early research focused on methods of synthesis, such as the self-condensation of propanal to form an intermediate aldehyde, which is then oxidized to yield a related compound, (E)-2-methyl-2-pentenoic acid. researchgate.netgoogle.com While a small number of articles have been published specifically on this compound, its presence is noted in various chemical and food science contexts. hmdb.cafoodb.ca

Significance and Scope of Contemporary Research on this compound

Contemporary research and applications of this compound are diverse. A primary area of significance is its use as a flavoring agent in the food industry, valued for its acidic, fruity, and cheese-like odor profile. hmdb.cathegoodscentscompany.com

Beyond its role in flavors, the compound serves as a valuable building block in chemical synthesis. ontosight.ai Its specific structure, featuring both a carboxylic acid functional group and a double bond, allows for its use in creating more complex molecules. ontosight.ai These potential applications include the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. ontosight.ai Furthermore, its potential for undergoing polymerization and condensation reactions makes it a compound of interest in materials science for the production of polymers and resins. ontosight.ai While the acid itself may not have direct biological activity, the study of its derivatives is relevant to drug development research. ontosight.ai

Stereochemical Considerations and Isomeric Forms of this compound

The presence of a double bond at the C2 position, which is substituted with two different groups on each carbon atom of the double bond, results in stereoisomerism. Specifically, this compound can exist as two distinct geometric isomers: (E) and (Z). google.com This isomerism is a critical aspect of the compound's identity, as the spatial arrangement of the atoms can significantly influence its physical, chemical, and sensory properties. ontosight.ai The (E) isomer is also referred to as the trans isomer, while the (Z) isomer is known as the cis isomer. google.comstenutz.eu

The (E) isomer, or trans-2,4-dimethyl-2-pentenoic acid, is the geometric isomer where the highest priority groups on each carbon of the double bond are on opposite sides. stenutz.eu It is described as a solid with a specified purity of 99%, predominantly in the trans form. fishersci.iesigmaaldrich.com The Joint Expert Committee on Food Additives (JECFA) has noted that the register name for the compound with CAS number 66634-97-7 should be changed to (2E)-2,4-Dimethylpent-2-enoic acid. thegoodscentscompany.com

Table 1: Properties of (E)-2,4-Dimethyl-2-pentenoic Acid

Property Value Source(s)
IUPAC Name (2E)-2,4-dimethylpent-2-enoic acid hmdb.ca
Synonym trans-2,4-dimethyl-2-pentenoic acid stenutz.eu
CAS Number 66634-97-7 nih.govstenutz.eu
Molecular Formula C₇H₁₂O₂ stenutz.eusigmaaldrich.com
Molecular Weight 128.17 g/mol stenutz.eusigmaaldrich.com
InChI Key DMHLGGQHOSTMJG-GQCTYLIASA-N stenutz.eusigmaaldrich.com
SMILES CC(C)C=C(/C)C(O)=O stenutz.eu
Density 0.949 g/cm³ fishersci.ie

| Refractive Index | 1.454 | fishersci.ie |

The (Z) isomer, or cis-2,4-dimethyl-2-pentenoic acid, has the highest priority groups on the same side of the double bond. ontosight.ai This configuration gives the compound unique physical and chemical properties that distinguish it from its (E) counterpart. ontosight.ai It is recognized for its use in the flavor and fragrance industry and is designated as FEMA No. 3143 (2Z)-. ontosight.ainih.gov

Table 2: Properties of (Z)-2,4-Dimethyl-2-pentenoic Acid

Property Value Source(s)
IUPAC Name (Z)-2,4-dimethylpent-2-enoic acid nih.gov
Synonym (cis)-2,4-Dimethyl-2-pentenoic acid google.com
CAS Number 3876-51-5 nih.gov
Molecular Formula C₇H₁₂O₂ nih.gov
Molecular Weight 128.17 g/mol nih.gov
InChI InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4- nih.gov

| UNII | 36NEH32G9L | ontosight.ainih.gov |

Compound Index

Table 3: List of Chemical Compounds

Compound Name
This compound
(E)-2,4-Dimethyl-2-pentenoic acid
(Z)-2,4-Dimethyl-2-pentenoic acid
This compound ethyl ester
(E)-2-methyl-2-pentenoic acid
Propanal

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B3149095 2,4-Dimethyl-2-pentenoic acid CAS No. 66634-97-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66634-97-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(E)-2,4-dimethylpent-2-enoic acid

InChI

InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4+

InChI Key

DMHLGGQHOSTMJG-GQCTYLIASA-N

SMILES

CC(C)C=C(C)C(=O)O

Isomeric SMILES

CC(C)/C=C(\C)/C(=O)O

Canonical SMILES

CC(C)C=C(C)C(=O)O

boiling_point

133.00 to 134.00 °C. @ 15.00 mm Hg

density

0.991-0.999

physical_description

Colourless liquid;  pungent, sickly sweet

solubility

very slightly

Origin of Product

United States

Synthetic Methodologies for 2,4 Dimethyl 2 Pentenoic Acid

Conventional Synthetic Pathways

The traditional methods for synthesizing 2,4-Dimethyl-2-pentenoic acid and its derivatives involve fundamental organic reactions. These pathways are often multi-step processes requiring careful control of reaction conditions to achieve desired yields and stereoselectivity.

Alkylation Reactions in the Preparation of this compound

Alkylation reactions are a key strategy for constructing the carbon skeleton of this compound. This approach typically involves the formation of a carbon-carbon bond by adding an alkyl group to a substrate molecule.

One documented method involves the C-alkylation of a higher alkyl ester of 2-methylpropanoic acid. google.com This process begins with the formation of an alkali metal salt of the isobutyric ester, which then undergoes alkylation with a 1,3-dihalo propane. google.com For instance, the use of the cyclohexyl ester of 2-methylpropanoic acid and 1-bromo-3-chloro-propane has been shown to produce high yields of the intermediate, a higher alkyl ester of 5-chloro-2,2-dimethylpentanoic acid. google.com This intermediate can then be further modified to yield the target acid.

Another approach involves the direct alkylation of an alkenal with a Grignard reagent, such as δ-methallylmagnesium chloride, followed by oxidative cleavage. 34.250.91icipe.org This method, while effective in creating the desired carbon framework, can be complicated by the tendency of the precursor compounds to cyclize. 34.250.91icipe.org

Reactant 1Reactant 2Catalyst/ReagentProductReference
Higher alkyl ester of 2-methylpropanoic acid1-bromo-3-chloro propaneAlkali metal salt of a dialkylated amineHigher alkyl ester of 5-chloro-2,2-dimethyl pentanoic acid google.com
Alkenal Vδ-methallylmagnesium chloride-2,5,5-trimethylocta-1,7-diene-4-ol 34.250.91icipe.org

Dehydration Reactions from Precursor Compounds

Dehydration reactions are a common method for introducing the double bond found in this compound. This typically involves the elimination of a water molecule from a hydroxy-acid precursor.

A prominent precursor for this reaction is (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid. orgsyn.org This hydroxy acid can be synthesized and subsequently dehydrated to form this compound. The dehydration of 4,4-dimethyl-2-pentanol (B1594796) using an acid catalyst like sulfuric acid at elevated temperatures is a known method for producing the corresponding alkene, (E)-4,4-dimethyl-2-pentene, illustrating the principle of acid-catalyzed dehydration in a related system. smolecule.com The mechanism for such reactions generally proceeds through an E1 elimination pathway, involving the protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a carbocation and subsequent deprotonation to yield the alkene.

The synthesis of related unsaturated esters, such as this compound ethyl ester, can also involve dehydration steps. google.com

Precursor CompoundCatalyst/ReagentProductReference
(2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acidAcid catalystThis compound orgsyn.org
4,4-dimethyl-2-pentanolSulfuric acid(E)-4,4-dimethyl-2-pentene smolecule.com

Oxidative Routes to this compound

Oxidative methods provide another avenue for the synthesis of this compound, often starting from more reduced precursors like aldehydes or alcohols.

A common strategy involves the oxidation of an aldehyde intermediate, such as 2,4-dimethyl-2-pentenal. This aldehyde can be prepared through methods like the aldol (B89426) condensation of propionaldehyde (B47417). google.com The subsequent selective oxidation of the aldehyde group to a carboxylic acid yields this compound. google.com This approach is advantageous due to the availability of cheap starting materials and the mild reaction conditions often employed, making it suitable for larger-scale production. google.com Various oxidizing agents can be used, although some, like sodium chlorite, can generate significant waste. google.com

Aldehyde IntermediateOxidizing AgentProductReference
2,4-dimethyl-2-pentenalVariousThis compound google.com

Other oxidative pathways can also be employed. For example, the oxidation of the corresponding alcohol, 2,4-dimethyl-2-pentanol, can yield the carboxylic acid. cymitquimica.com Oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be used for this transformation. smolecule.com Additionally, the oxidative cleavage of a carbon-carbon double bond in a precursor molecule can lead to the formation of the carboxylic acid. 34.250.91icipe.org For instance, the oxidation of 2,2-dimethyl-4-pentenoic acid has been explored in synthetic sequences. 34.250.91icipe.org

PrecursorOxidizing AgentProductReference
2,4-dimethyl-2-pentanolPotassium permanganate or chromium trioxideThis compound smolecule.comcymitquimica.com
2,2-dimethyl-4-pentenoic acidOzonolysis3,3-dimethyl-5-methoxyoxacyclopentan-2-one 34.250.91icipe.org

Aldol Condensation Approaches to this compound Analogues

The aldol condensation is a powerful tool for forming carbon-carbon bonds and is particularly useful for synthesizing α,β-unsaturated carbonyl compounds, which are structurally related to this compound. masterorganicchemistry.com This reaction involves the reaction of an enolate with a carbonyl compound.

For instance, the aldol condensation of propionaldehyde can be used to synthesize 2-methyl-2-pentenal, a direct precursor to 2-methyl-2-pentenoic acid, an analogue of the target molecule. google.com The reaction can be catalyzed by either acid or base. masterorganicchemistry.comscience.gov The initial product of the aldol addition is a β-hydroxy aldehyde, which can then be dehydrated, often with heating, to form the α,β-unsaturated aldehyde. masterorganicchemistry.com

The synthesis of (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid, a precursor that can be dehydrated to this compound, is achieved through a directed aldol reaction. orgsyn.org This involves the reaction of the lithium enolate of 2,6-dimethylphenyl propanoate with 2-methylpropanal. orgsyn.org

Enolate SourceCarbonyl CompoundProductReference
PropionaldehydePropionaldehyde2-methyl-2-pentenal google.com
2,6-Dimethylphenyl propanoate2-methylpropanal2',6'-Dimethylphenyl (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoate orgsyn.org

Carbonylation Reactions in Related Pentenoic Acid Synthesis

Carbonylation reactions represent a significant strategy in the synthesis of various carboxylic acids and their derivatives, including structures related to this compound. These reactions involve the introduction of a carbonyl group (C=O) into an organic molecule, often with the use of a transition metal catalyst. While direct carbonylation routes to this compound are not extensively detailed in the provided results, the synthesis of other pentenoic acid isomers and their derivatives through carbonylation offers valuable insights into potential synthetic pathways.

Pentenoic acids, derivable from biomass sources like γ-valerolactone (GVL), are considered platform molecules for producing valuable chemicals such as adipic acid. researchgate.netresearchgate.netuniversiteitleiden.nl The carbonylation of these bio-based pentenoic acids is a key step in creating C6 dicarboxylic acids. researchgate.net For instance, the palladium-catalyzed carbonylation of pentenoic acid isomers can lead to the formation of cyclic anhydrides, which are precursors to adipic acid. researchgate.netuniversiteitleiden.nluniversiteitleiden.nl

The regioselectivity of these carbonylation reactions is a critical factor. Depending on the starting pentenoic acid isomer and the reaction conditions, different cyclic anhydrides can be formed. For example, the carbonylation of 4-pentenoic acid (4-PEA) can yield adipic anhydride (B1165640) (a seven-membered ring), as well as smaller five- and six-membered ring anhydrides. researchgate.netuniversiteitleiden.nl The choice of catalyst and ligands plays a crucial role in directing the selectivity of the reaction. Palladium-based catalysts, often in conjunction with phosphine (B1218219) ligands, are commonly employed. universiteitleiden.nluniversiteitleiden.nl

The development of efficient catalytic systems is ongoing. For example, palladium catalysts with specific diphosphine ligands have been used to convert methyl pentenoates into adipic acid through a tandem isomerization-hydroxycarbonylation process. researchgate.net The reaction conditions, including the presence of co-catalysts or additives, can also significantly influence the outcome of the carbonylation reaction. researchgate.net

Table 1: Examples of Carbonylation Reactions in Pentenoic Acid Synthesis
SubstrateCatalyst SystemProduct(s)Key FindingsReference
4-Pentenoic Acid (4-PEA)Palladium-based catalyst with diphenylphosphine (B32561) ligandsCyclic anhydrides (including adipic anhydride)Achieved up to 73% yield of cyclic anhydrides with a selectivity of ~80:20 for the seven-membered ring (adipic anhydride) over the six-membered ring. researchgate.netuniversiteitleiden.nl
3-Pentenoic Acid (3-PEA)Palladium-based catalystSix- and five-membered cyclic anhydridesDemonstrates that the starting isomer influences the size of the resulting cyclic anhydride. universiteitleiden.nl
Pentenoic Acid Isomers (from GVL)Palladium diphosphine catalystAdipic acidTandem isomerization-hydroxycarbonylation of methyl pentenoates yielded 64% adipic acid. researchgate.net

Development of Green and Sustainable Synthetic Protocols

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of compounds like this compound. Key areas of development include the use of aqueous reaction media and the design of highly efficient catalytic systems to improve atom economy.

Aqueous Medium Reactions for this compound Production

Performing organic reactions in water instead of traditional organic solvents offers significant environmental benefits. A production method for 2-methyl-2-pentenoic acid, a structurally related compound, has been developed that utilizes water as the solvent. google.com This process involves the aldol condensation of propanal under alkaline conditions, followed by the oxidation of the intermediate, 2-methyl-2-valeraldehyde, in water to yield the target product. google.com This approach avoids the use of volatile and often toxic organic solvents, contributing to a greener synthetic route. google.com

Research has also explored the use of aqueous micellar media for regioselective oxidation processes to synthesize aldehydes from alkenes, which could be a relevant step in the synthesis of substituted pentenoic acids. researchgate.net These systems can enhance reaction rates and selectivity while minimizing the need for organic solvents.

Catalytic Systems for Enhanced Atom Economy and Efficiency

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. rsc.org The development of advanced catalytic systems is crucial for maximizing atom economy.

In the context of pentenoic acid synthesis, palladium-catalyzed carbonylation reactions are a prime example of efforts to improve atom economy. researchgate.netuniversiteitleiden.nl These reactions can, in principle, convert biomass-derived pentenoic acids directly into valuable C6 dicarboxylic acids like adipic acid with high atom efficiency. researchgate.net The efficiency of these catalytic systems is often evaluated by metrics such as reaction mass efficiency (RME) and process mass intensity (PMI), which provide a broader assessment of the greenness of a process beyond just atom economy. rsc.org

The choice of catalyst and ligands is critical. For instance, in the carbonylation of pentenoic acids, different palladium-phosphine ligand systems can lead to varying yields and selectivities for the desired products. universiteitleiden.nluniversiteitleiden.nl Ongoing research aims to develop catalysts that are not only highly active and selective but also robust and recyclable, further enhancing the sustainability of the synthetic process. The use of heterogeneous catalysts is also a key strategy, as they can be more easily separated from the reaction mixture and reused. rsc.org

Enantioselective and Diastereoselective Synthesis of this compound

The synthesis of specific stereoisomers (enantiomers and diastereomers) of this compound is crucial, as different stereoisomers can have distinct biological activities and properties. Enantioselective and diastereoselective synthesis methods aim to produce a single, desired stereoisomer with high purity.

One notable approach involves the use of chiral auxiliaries, such as Evans' oxazolidinones. rsc.org A formal synthesis of related natural products utilized a stereoselective conjugate addition of vinylmagnesium chloride to a chiral α,β-unsaturated N-acyl oxazolidinone, followed by α-methylation. rsc.org This sequence established the desired anti-2,3-dimethyl stereochemistry in a (2R,3R)-2,3-dimethyl-4-pentenoic acid derivative, which is a key precursor. rsc.org

The diastereoselective synthesis of γ- and δ-lactams from imines and sulfone-substituted anhydrides has also been reported, demonstrating methods for controlling stereochemistry in related cyclic structures. acs.org While not directly applied to this compound, these methods showcase strategies for achieving high diastereoselectivity in complex molecules.

Furthermore, the enantioselective synthesis of a related amino acid, Fmoc-protected (2S,3R)-3,4-dimethyl-2-(methylamino)pentanoic acid, has been achieved. abzena.com This synthesis employed a chiral oxazolidinone to set the first chiral center and an N-sulfinylimine auxiliary to establish the second, achieving high enantiomeric and diastereomeric ratios. abzena.com Such methodologies could potentially be adapted for the synthesis of chiral this compound derivatives.

Catalytic enantioselective methods are also of significant interest. For example, highly enantioselective selenolactonization reactions have been developed using chiral catalysts, which could be a potential strategy for creating chiral centers in pentenoic acid derivatives. acs.org

Novel Synthetic Route Discovery and Optimization

The discovery and optimization of new synthetic routes are essential for improving the efficiency, cost-effectiveness, and environmental footprint of producing this compound and its derivatives.

One area of exploration is the use of readily available starting materials. For instance, a synthesis of (E)-2-methyl-2-pentenoic acid starts from propanal. researchgate.net The process involves the self-condensation of propanal to form an intermediate aldehyde, which is then oxidized to the final acid. researchgate.net Optimization of this reaction involved identifying the ideal molar ratios of reactants and catalysts to achieve a high yield. researchgate.net

Another novel approach involves the Reppe synthesis method to produce trans-2-methyl-2-pentenoic acid. google.com This method uses piperylene, carbon monoxide, and water as raw materials with a noble metal rhodium salt and an organic phosphine ligand as the catalyst to generate an isomeric mixture of 2-methyl-3-pentenoic acid. google.com This intermediate is then isomerized to the desired trans-2-methyl-2-pentenoic acid. google.com

The hydrolysis of dichlorodimethylpentadiene intermediates under alkaline conditions presents another potential route to substituted pentenoic acids. This one-pot process can yield compounds like 3,3-dimethyl-4-pentenoic acid.

Optimization of existing methods is also crucial. For instance, in the preparation of ethyl 2,4-dimethyl-3-pentenoate, the reaction of ethyl 2,4-dimethyl-2-pentenoate with DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) was investigated. google.com The resulting mixture of isomers required separation by flash chromatography. google.com

Table 2: Overview of Novel and Optimized Synthetic Routes for Related Pentenoic Acids
Target CompoundStarting Material(s)Key Reagents/CatalystsMethodologyReference
(E)-2-Methyl-2-pentenoic acidPropanalSodium hydroxide, Sodium chloriteTwo-step process: self-condensation followed by oxidation. researchgate.net
trans-2-Methyl-2-pentenoic acidPiperylene, Carbon monoxide, WaterRhodium salt, Organic phosphine ligandReppe synthesis followed by isomerization. google.com
3,3-Dimethyl-4-pentenoic acid1,1-Dichloro-3,3-dimethyl-1,4-pentadienePotassium hydroxideAlkaline hydrolysis of a dichloropentadiene intermediate.
Ethyl 2,4-dimethyl-3-pentenoateEthyl 2,4-dimethyl-2-pentenoateDBUIsomerization followed by chromatographic separation. google.com

Chemical Reactivity and Derivatization Studies of 2,4 Dimethyl 2 Pentenoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that readily undergoes a variety of reactions.

Esterification Reactions of 2,4-Dimethyl-2-pentenoic Acid

This compound can be converted to its corresponding esters through reaction with various alcohols. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For example, the reaction with ethanol yields ethyl 2,4-dimethyl-2-pentenoate.

This reaction is an equilibrium process, and to achieve a high yield of the ester, it is often necessary to use a large excess of the alcohol or to remove the water that is formed during the reaction. masterorganicchemistry.com

Table 1: Example of an Esterification Reaction

Reactant Reagent Product

Acid-Base Interactions and Salt Formation

As a carboxylic acid, this compound can donate a proton to a base to form a carboxylate salt. wikipedia.org For instance, it can react with a strong base like sodium hydroxide to produce sodium 2,4-dimethyl-2-pentenoate and water.

This acid-base reaction is a fundamental property of carboxylic acids and is crucial for their purification and isolation. The resulting carboxylate salts are typically water-soluble.

Table 2: Example of a Salt Formation Reaction

Reactant Reagent Product

Transformations of the Unsaturated Carbon-Carbon Bond

The carbon-carbon double bond in this compound is a site of reactivity, allowing for a range of addition and transformation reactions.

Hydrogenation Reactions

The double bond in this compound can be saturated through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt). manchester.ac.ukprepchem.com The product of this reaction is 2,4-dimethylpentanoic acid.

The conditions for hydrogenation, including pressure, temperature, and choice of catalyst, can be controlled to achieve selective reduction of the double bond without affecting the carboxylic acid group. nih.gov

Table 3: Example of a Hydrogenation Reaction

Reactant Reagent Product

Oxidation Reactions at the Double Bond

The carbon-carbon double bond can undergo oxidative cleavage when treated with strong oxidizing agents. google.com Reagents like ozone (O₃), followed by a workup step, or potassium permanganate (B83412) (KMnO₄) under harsh conditions can break the double bond, leading to the formation of smaller carbonyl compounds and carboxylic acids. The specific products formed will depend on the exact reagents and reaction conditions used. For instance, oxidative cleavage could potentially yield acetone and 2-oxopropanoic acid.

Polymerization and Condensation Pathways

As an α,β-unsaturated carboxylic acid, this compound has the potential to undergo polymerization. wikipedia.org The presence of the double bond in conjugation with the carbonyl group makes it susceptible to polymerization reactions, similar to other acrylate-type monomers. This could lead to the formation of a polymer with a polyacrylate-like backbone.

Additionally, the carboxylic acid functionality can participate in condensation reactions. For example, under certain conditions, it could undergo self-condensation or react with other molecules to form larger structures.

Derivatization for Synthetic Applications and Functionalization

Derivatization of this compound is not limited to analytical purposes; it is also a fundamental tool for synthetic chemistry. The carboxylic acid group can be converted into a variety of other functional groups, enabling its use as a building block in the synthesis of more complex molecules.

The most common transformations involve converting the carboxylic acid into esters, amides, or acyl chlorides. wikipedia.org

Amide Formation : The direct reaction between a carboxylic acid and an amine is generally unfavorable and requires high temperatures. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated." A widely used method involves coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). luxembourg-bio.comfishersci.co.uk These reagents react with this compound to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by a primary or secondary amine to form the corresponding amide with high yield under mild conditions. fishersci.co.uk

Esterification : Similar to amide formation, esterification can be promoted by activators. Alternatively, classic Fischer esterification can be employed, where the acid is heated with an alcohol in the presence of a strong acid catalyst.

Acyl Halide Formation : The hydroxyl group of the carboxylic acid can be replaced by a halogen (typically chlorine) using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org The resulting acyl chloride is a highly reactive intermediate that can be used in a wide range of acylation reactions.

These functionalization strategies allow the carbon skeleton of this compound to be incorporated into larger molecules, including potential pharmaceuticals, agrochemicals, and flavor compounds. luxembourg-bio.comthegoodscentscompany.com

Advanced Spectroscopic Characterization and Analytical Methodologies for 2,4 Dimethyl 2 Pentenoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. While comprehensive, experimentally derived ¹H and ¹³C NMR spectral data for 2,4-Dimethyl-2-pentenoic acid are not widely available in public spectral databases, the expected resonances can be predicted based on its molecular structure.

For ¹H NMR, the spectrum would be expected to show distinct signals corresponding to the different proton environments: the carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically >10 ppm. The vinyl proton (=CH-) would resonate in the olefinic region, with its chemical shift and multiplicity influenced by the adjacent isopropyl group. The methine proton of the isopropyl group (-CH(CH₃)₂) and the various methyl protons (-CH₃) would appear in the upfield aliphatic region, with their splitting patterns conforming to standard spin-spin coupling rules.

For ¹³C NMR, characteristic signals would include a resonance for the carbonyl carbon of the carboxylic acid group (typically >170 ppm). The two sp² hybridized carbons of the C=C double bond would appear in the olefinic region (approx. 120-140 ppm). The remaining sp³ hybridized carbons, including the methine carbon of the isopropyl group and the three distinct methyl carbons, would resonate in the upfield region of the spectrum.

A complete assignment of these signals through two-dimensional NMR experiments, such as COSY and HSQC, would definitively confirm the connectivity and, therefore, the structure of this compound.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. The analysis of this compound reveals key absorption bands that confirm its identity as an α,β-unsaturated carboxylic acid. A vapor-phase IR spectrum has been documented for the (E)-isomer of the compound. spectrabase.com

The most prominent vibrational modes for this compound include:

O-H Stretching: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the hydroxyl group of the carboxylic acid, which is broadened by hydrogen bonding.

C-H Stretching: Absorptions corresponding to sp³ C-H stretching from the methyl and methine groups typically appear just below 3000 cm⁻¹, while the sp² C-H stretch of the alkene group appears just above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in a carboxylic acid dimer is expected around 1700 cm⁻¹. Conjugation with the C=C double bond can shift this frequency to a slightly lower wavenumber.

C=C Stretching: A medium-intensity band in the region of 1650-1600 cm⁻¹ corresponds to the stretching vibration of the carbon-carbon double bond.

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)3300 - 2500Broad, Strong
C=O Stretch (Carboxylic Acid)~1700Strong
C=C Stretch (Alkene)1650 - 1600Medium
sp³ C-H Stretch< 3000Medium-Strong
sp² C-H Stretch> 3000Medium

Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a powerful surface-sensitive technique used to study the interaction of molecules with solid surfaces in situ. acs.org While specific ATR-IR studies on the surface adsorption of this compound were not found, the methodology has been extensively applied to other carboxylic acids, providing insight into the likely adsorption mechanisms. researchgate.netresearchgate.net

Studies on the adsorption of various carboxylic acids onto metal oxide surfaces like TiO₂ and Al₂O₃ reveal that the molecule can bind through its carboxylate group. acs.orgjst.go.jp The ATR-IR spectrum of the adsorbed species provides critical information on the nature of this interaction. The position of the carboxylate asymmetric and symmetric stretching vibrations can distinguish between different coordination geometries:

Monodentate Ester-like Linkage: Where one carboxylate oxygen binds to a surface metal center.

Bidentate Chelating: Where both carboxylate oxygens bind to the same surface metal center.

Bidentate Bridging: Where each carboxylate oxygen binds to a different surface metal center.

By monitoring the spectral changes over time, ATR-IR can also provide kinetic data on the rates of adsorption and desorption at the solid-liquid or solid-gas interface. acs.org This information is crucial for applications in catalysis, surface modification, and environmental science.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, its monoisotopic mass is 128.0837 Da, and its average molecular weight is 128.17 g/mol . nih.gov The fragmentation pattern observed in the mass spectrum provides structural information that complements data from NMR and IR spectroscopy.

For a typical short-chain carboxylic acid, electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺•) at m/z = 128. Subsequent fragmentation can occur through characteristic pathways, including:

Loss of a hydroxyl radical (•OH): Resulting in an [M-17]⁺ ion.

Loss of a carboxyl group (•COOH): Resulting in an [M-45]⁺ ion. libretexts.org

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic rearrangement for carbonyl compounds with an available gamma-hydrogen.

The relative abundance of these fragment ions helps in confirming the molecular structure and distinguishing it from its isomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. researchgate.net It is a preferred method for the analysis of short-chain fatty acids (SCFAs) in complex biological matrices. Direct analysis of SCFAs like this compound can be challenging due to their high polarity, which leads to poor retention on conventional reversed-phase columns, and their low molecular weight. mdpi.comshimadzu.com

To overcome these issues, derivatization is often employed. The carboxylic acid functional group is reacted with a reagent to form a less polar, more easily ionizable derivative. A common derivatization agent is 3-nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxylic acid in the presence of a coupling agent like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). shimadzu.comlipidmaps.org

A typical LC-MS/MS method for quantifying this compound would involve:

Sample Preparation: Extraction of the analyte from the matrix, followed by derivatization with 3-NPH.

Chromatographic Separation: Separation of the 3-NPH derivative on a C18 reversed-phase column using a gradient of water and acetonitrile (B52724), often with a formic acid modifier. lipidmaps.org

MS Detection: Use of a tandem mass spectrometer (MS/MS), such as a triple quadrupole, operating in negative ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring a specific precursor ion to product ion transition. shimadzu.com

This approach allows for the accurate and precise quantification of the acid, even at low concentrations in complex samples. nih.govcreative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity and low volatility of free carboxylic acids, direct analysis by GC can result in poor peak shape and thermal degradation. Therefore, this compound is typically converted into a more volatile and thermally stable derivative prior to analysis.

Common derivatization strategies include:

Esterification: Conversion to a methyl ester (by reaction with methanol (B129727) and an acid catalyst) or other simple alkyl esters.

Silylation: Reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) ester.

The resulting volatile derivative is then analyzed by GC-MS. The sample is injected into a heated inlet, vaporized, and separated on a capillary column (e.g., a nonpolar 5% phenyl-methylpolysiloxane column). acs.org The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. As the separated components elute from the column, they are ionized (typically by electron ionization) and detected by the mass spectrometer, which provides both identification based on the fragmentation pattern and quantification based on peak area. acs.org

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is indispensable for the separation and purity assessment of this compound, particularly for distinguishing it from structural isomers. vurup.sk

High-Performance Liquid Chromatography (HPLC) is frequently used for purity analysis. A reversed-phase method on a C18 column is typical. The mobile phase usually consists of an acidified water/acetonitrile or water/methanol mixture. acs.org The acidic modifier (e.g., sulfuric acid or phosphoric acid) suppresses the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. Detection is commonly performed with a UV detector, monitoring the absorbance of the α,β-unsaturated system.

Gas Chromatography (GC) offers very high resolution and is ideal for separating volatile isomers. vurup.sk As discussed, derivatization is required for optimal performance. The use of high-resolution capillary columns allows for the separation of closely related compounds, including cis/trans isomers of the pentenoic acid backbone or positional isomers. acs.orgcore.ac.uknih.gov The purity can be determined by measuring the relative peak area of the main component in the resulting chromatogram.

TechniqueStationary PhaseTypical Mobile Phase / Carrier GasPurpose
Reversed-Phase HPLCC18Acidified Water/Acetonitrile GradientPurity Assessment
Gas Chromatography (GC)5% Phenyl-methylpolysiloxaneHeliumSeparation of Isomers, Purity (after derivatization)

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. The inherent volatility of this compound allows for its direct analysis or analysis after derivatization to enhance its chromatographic properties.

Research Findings:

The analysis of short-chain and branched-chain fatty acids by GC, typically with flame ionization detection (GC-FID), is a well-established methodology nih.govmdpi.com. For compounds like this compound, a polar capillary column is often employed to achieve adequate separation from other fatty acids and matrix components. A common stationary phase for this purpose is a polyethylene (B3416737) glycol-based column, such as a DB-FFAP (nitroterephthalic acid modified polyethylene glycol) column, which provides good selectivity for fatty acids mdpi.com.

Sample preparation may involve extraction from the matrix using an organic solvent, followed by derivatization. While direct injection is possible, esterification to form more volatile derivatives, such as methyl esters (FAMEs), can improve peak shape and sensitivity.

The following table outlines a typical GC-FID method for the analysis of this compound.

ParameterValue
Column DB-FFAP (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector (FID) Temperature 275 °C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 100 °C, hold for 2 minutes, then ramp at 8 °C/min to 240 °C, and hold for 5 minutes.
Injection Volume 1 µL (splitless injection)
Expected Retention Time Approximately 10.5 - 11.5 minutes

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography offers a versatile alternative to GC, particularly for less volatile compounds or when derivatization is not desirable. Reversed-phase HPLC (RP-HPLC) is the most common mode for the separation of fatty acids.

Research Findings:

For the analysis of this compound, a C18 column is a suitable choice, providing retention based on the compound's hydrophobicity phenomenex.comhawach.com. The mobile phase typically consists of a mixture of acetonitrile and water, with an acidic modifier such as phosphoric acid or formic acid to suppress the ionization of the carboxylic acid group and ensure good peak shape sielc.comsielc.com. Detection is commonly performed using an ultraviolet (UV) detector at a low wavelength (around 210 nm).

The following table details a representative RP-HPLC method for the analysis of this compound.

ParameterValue
Column C18 (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 20 µL
Expected Retention Time Approximately 7.0 - 8.0 minutes

Chiral Chromatography for Enantiomeric Separation

Since this compound possesses a chiral center at the C4 position, it can exist as two enantiomers. The separation and quantification of these enantiomers are crucial in fields where stereospecificity is important. Chiral chromatography is the definitive method for this purpose.

Research Findings:

The direct separation of enantiomers of carboxylic acids can be challenging. A common and effective strategy involves the derivatization of the carboxylic acid with a chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column, such as a C18 column nih.govchiralpedia.com.

For this compound, a chiral derivatizing agent such as a chiral amine can be used. The resulting diastereomeric amides can then be resolved using reversed-phase HPLC. The choice of the chiral derivatizing agent is critical for achieving good separation.

The table below outlines a conceptual method for the enantiomeric separation of this compound following derivatization.

ParameterValue
Derivatizing Agent (R)-1-Phenylethylamine
Column C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Expected Elution Order Diastereomer 1 followed by Diastereomer 2

Theoretical and Computational Investigations of 2,4 Dimethyl 2 Pentenoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. Methods such as Density Functional Theory (DFT) and ab initio post-Hartree-Fock calculations are used to solve the Schrödinger equation approximately for the molecule, yielding information about its electronic structure and reactivity.

Research on related α,β-unsaturated carboxylic acids often utilizes DFT with functionals like B3LYP to balance computational cost and accuracy. researchgate.netrsc.org These calculations can determine key electronic properties. The distribution of electron density, for instance, can be visualized through an electrostatic potential map, which indicates electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2,4-Dimethyl-2-pentenoic acid, the oxygen atoms of the carboxyl group are expected to be the most electron-rich sites, while the carbonyl carbon and the β-carbon of the double bond are potential electrophilic centers.

Frontier Molecular Orbital (FMO) theory is a critical component of this analysis. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net From these orbital energies, global reactivity descriptors can be calculated to quantify aspects of the molecule's behavior.

Note: These values are representative examples based on calculations of structurally similar α,β-unsaturated acids and are presented for illustrative purposes.

Conformational Analysis and Stereochemical Predictions

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. nih.gov For a flexible molecule like this compound, rotation around single bonds gives rise to numerous possible conformations. Computational methods, including molecular mechanics and quantum chemical calculations, are used to explore the potential energy surface and locate energy minima corresponding to stable conformers. fccc.eduifes.edu.br

A key stereochemical feature of this compound is the presence of a C2=C3 double bond, which gives rise to (E) and (Z) isomers. Computational calculations can accurately predict the relative stability of these isomers. Generally, the (E) isomer, where the larger groups (isopropyl and carboxyl) are on opposite sides of the double bond, is expected to be sterically favored and thus lower in energy than the (Z) isomer.

Beyond the double bond, rotation around the C3-C4 and C4-C(H) bonds (of the isopropyl group) leads to additional rotamers. A potential energy surface scan, where the energy is calculated as a function of dihedral angle rotation, can identify the most stable arrangements. These analyses reveal that steric hindrance between the methyl groups and the carboxylic acid moiety plays a crucial role in determining the preferred molecular shape. fccc.edu

Table 2: Predicted Relative Energies of this compound Isomers and Conformers

Isomer/Conformer Dihedral Angle(s) Relative Energy (kcal/mol) (Exemplary) Predicted Population at 298 K (%)
(E)-isomer, anti-periplanar C2-C3-C4-C5 ≈ 180° 0.00 ~85%
(E)-isomer, syn-clinal C2-C3-C4-C5 ≈ 60° 1.5 ~10%
(Z)-isomer, anti-periplanar C2-C3-C4-C5 ≈ 180° 2.5 ~4%

Note: Energy values are hypothetical, based on general principles of steric hindrance in similar unsaturated systems.

Molecular Dynamics Simulations of this compound Systems

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the study of complex systems such as a solute in a solvent or interactions at an interface. acs.orgnih.gov

For this compound, MD simulations can be used to study its behavior in various environments. In an aqueous solution, simulations can reveal the structure of water molecules around the carboxylic acid group, detailing the specific hydrogen bonding networks that are formed. nih.gov The hydrophobic alkyl chain is expected to influence the local water structure, leading to a hydrophobic hydration shell.

Simulations can also model the aggregation behavior of this compound molecules. At higher concentrations, these molecules may form dimers through hydrogen bonding between their carboxyl groups, or aggregate into larger micelle-like structures in water. acs.org Furthermore, MD simulations can be employed to understand how the molecule partitions between different phases, such as water and an organic solvent, or how it interacts with biological membranes, providing insights into its potential bioavailability and transport properties.

Table 3: Potential Outputs from a Molecular Dynamics Simulation of this compound in Water

Simulation Parameter/Result Description Potential Finding
Radial Distribution Function (g(r)) Describes the probability of finding a particle at a distance r from another particle. High peak for water oxygen around carboxyl hydrogens, indicating strong hydrogen bonding.
Hydrogen Bond Analysis Counts the number and lifetime of hydrogen bonds. Shows persistent hydrogen bonds between the carboxylic acid and water, and potential for dimer formation.
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of the molecule over time from a reference structure. A low RMSD would indicate a relatively rigid conformational state in solution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. rsc.org By mapping the potential energy surface that connects reactants to products, chemists can identify transition states, intermediates, and the associated energy barriers (activation energies). rsc.org DFT calculations are frequently used to investigate reaction pathways for organic molecules. nih.gov

For this compound, its structure as an α,β-unsaturated carboxylic acid suggests several characteristic reaction types. One is electrophilic addition to the carbon-carbon double bond. For example, the addition of HBr would likely proceed via protonation of the double bond to form a carbocation intermediate, followed by attack of the bromide ion. Computational studies can determine whether the proton adds to the α- or β-carbon by comparing the stabilities of the resulting carbocations and the activation energies for their formation.

Another important reaction class is nucleophilic conjugate (Michael) addition. libretexts.org In this reaction, a nucleophile attacks the β-carbon, which is activated by the electron-withdrawing carboxyl group. Computational modeling can be used to calculate the energy profile for the addition of various nucleophiles, helping to predict reaction feasibility and selectivity. The calculations would involve locating the transition state for the nucleophilic attack and any subsequent proton transfer steps.

Table 4: Calculated Energetics for a Hypothetical Reaction: Conjugate Addition of a Nucleophile (Nu⁻) to (E)-2,4-Dimethyl-2-pentenoic Acid

Species/State Description Relative Free Energy (kcal/mol) (Exemplary)
Reactants Acid + Nu⁻ 0.0
Transition State 1 (TS1) Nucleophilic attack at the β-carbon +15.2
Intermediate Enolate intermediate -5.5
Transition State 2 (TS2) Protonation of the α-carbon +3.0

Note: The energy values are illustrative and represent a plausible profile for a Michael addition reaction.

Tautomeric Equilibrium Studies of Related Pentenoic Acid Derivatives

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. orientjchem.org While this compound itself does not exhibit classic tautomerism, related derivatives, particularly those with a carbonyl group at the β-position (e.g., 2,4-dimethyl-3-oxopentanoic acid), would display significant keto-enol tautomerism. Computational chemistry is highly effective at predicting the relative stabilities of tautomers and understanding the factors that influence the equilibrium. mdpi.com

The equilibrium between the keto and enol forms is sensitive to the molecular environment. In the gas phase or in nonpolar solvents, the enol form is often stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. orientjchem.org In polar, protic solvents, the keto form may become more stable because the solvent can form strong intermolecular hydrogen bonds with the carbonyl group, disrupting the internal hydrogen bond of the enol. orientjchem.org

DFT calculations can model these effects by performing geometry optimizations of both tautomers in the gas phase and by using continuum solvent models (like the Polarizable Continuum Model, PCM) to simulate different solvent environments. The calculated free energies of the tautomers in each environment allow for the prediction of the equilibrium constant. These studies are crucial in drug discovery and development, as different tautomers can have distinct biological activities and physicochemical properties. tandfonline.com

Table 5: Predicted Tautomeric Equilibrium for a Related β-Keto Pentenoic Acid Derivative

Solvent Environment Most Stable Tautomer ΔG (Enol - Keto) (kcal/mol) (Exemplary) Predicted % Enol at Equilibrium
Gas Phase Enol -3.5 95%
Hexane (Nonpolar) Enol -2.8 90%
Acetonitrile (B52724) (Polar Aprotic) Keto +0.5 30%

Note: Data is representative for a generic β-dicarbonyl compound to illustrate the principles of tautomeric equilibrium shifts.

Applications of 2,4 Dimethyl 2 Pentenoic Acid in Organic Synthesis and Materials Science

A Versatile Building Block for Complex Molecular Architectures

The inherent reactivity of its carboxyl group and the potential for functionalization of its alkene moiety position 2,4-Dimethyl-2-pentenoic acid as a valuable synthon in the construction of intricate organic compounds.

A Potential Precursor for Pharmaceutical Intermediates

The structural motifs present in this compound are relevant to the synthesis of pharmacologically active molecules. The carboxylic acid group provides a handle for forming amide bonds, which are central to the structure of many pharmaceuticals. Furthermore, the dimethylated pentenoic acid backbone could be incorporated into larger molecules to influence their lipophilicity and metabolic stability, key parameters in drug design. While specific examples of its direct use as a precursor in marketed drugs are not widely documented in publicly available research, its potential as a starting material for novel therapeutic agents remains an area ripe for exploration.

A Latent Contributor to Agrochemical Synthesis

In the field of agrochemicals, the development of new herbicides, pesticides, and fungicides often relies on the innovative use of organic building blocks. The branched alkyl chain and the α,β-unsaturated carboxylic acid functionality of this compound could be leveraged to design new active ingredients. The lipophilic nature of the molecule could aid in its penetration of plant cuticles or insect exoskeletons. Although direct applications in commercial agrochemicals are not extensively reported, the compound's structure is analogous to other carboxylic acids used in the synthesis of plant growth regulators and other crop protection agents.

A Foundation for Specialty Chemicals

The synthesis of specialty chemicals, which are valued for their specific functions rather than their bulk properties, represents a significant area of opportunity for this compound. Its potential to be transformed into a variety of derivatives, such as esters, amides, and alcohols, makes it a candidate for producing unique molecules for niche applications. These could include specialized lubricants, surfactants, or adhesion promoters where its branched structure could impart desirable physical properties.

Exploring the Role in Polymer Chemistry and Resin Formulation

The presence of a polymerizable double bond suggests a role for this compound as a monomer or co-monomer in the synthesis of novel polymers. Its incorporation into a polymer backbone could introduce specific functionalities and modify the material's properties. For instance, the carboxylic acid groups could enhance adhesion, improve dyeability, or provide sites for cross-linking. In resin formulations, this compound could act as a reactive diluent or a modifier to control viscosity and improve the final cured properties of coatings and adhesives. However, detailed studies on the polymerization behavior of this compound are not widely available in the scientific literature, indicating that this is an underexplored area of its potential utility.

The Preparation of Functional Derivatives for Tailored Applications

The true versatility of this compound lies in its potential to be converted into a wide array of functional derivatives. Standard organic transformations can be applied to modify its structure and, consequently, its chemical and physical properties to suit specific applications.

Derivative Class Potential Synthesis Method Potential Applications
EstersFischer esterification with various alcoholsFragrance compounds, plasticizers, solvents
AmidesReaction with amines, possibly via an acyl chloride intermediateBioactive molecules, specialty polymers
AlcoholsReduction of the carboxylic acidSynthetic intermediates, fragrance components
Halogenated DerivativesAddition of halogens or hydrohalic acids across the double bondReactive intermediates for further synthesis

The synthesis of these derivatives would open up new avenues for the application of this compound beyond its current use as a flavoring agent. For example, long-chain esters could find use as specialty lubricants, while amides derived from chiral amines could be investigated for their biological activity. The controlled functionalization of this molecule is a key step in unlocking its full potential in both organic synthesis and materials science.

Biological and Environmental Mechanistic Studies of 2,4 Dimethyl 2 Pentenoic Acid and Its Derivatives

Elucidation of Metabolic Pathways

2,4-Dimethyl-2-pentenoic acid is classified as a methyl-branched unsaturated fatty acid hmdb.cafoodb.ca. While specific metabolic studies exclusively detailing the pathway for this compound are not extensively documented, its metabolism can be inferred from the established principles of fatty acid degradation, particularly the β-oxidation pathway, and studies on other branched-chain fatty acids wikipedia.org.

The standard metabolic process for fatty acids involves three major stages: activation, transport into the mitochondria, and subsequent breakdown via β-oxidation to produce acetyl-CoA wikipedia.org. For this compound, this pathway would be modified due to its unique structural features: a double bond at the C2 position and methyl groups at C2 and C4.

Activation: Like other fatty acids, the metabolic journey would begin in the cytoplasm with its activation into a high-energy thioester by fatty acyl-CoA synthetase. This reaction consumes ATP and attaches the fatty acid to Coenzyme A (CoA), forming 2,4-dimethyl-2-pentenoyl-CoA.

Mitochondrial Transport: The resulting acyl-CoA is then transported into the mitochondrial matrix, typically via the carnitine shuttle system for longer-chain fatty acids teamaquafix.com.

β-Oxidation Modification: Standard β-oxidation involves a four-step cycle: FAD-linked oxidation, hydration, NAD+-linked oxidation, and thiolysis wikipedia.org. However, the structure of 2,4-dimethyl-2-pentenoyl-CoA presents several challenges to this process:

α-Methyl Group: The methyl group at the C2 (alpha) position directly blocks the initial oxidation and subsequent steps of the standard β-oxidation spiral. This steric hindrance prevents the necessary enzymatic action.

Unsaturation at C2: The double bond between C2 and C3 is similar to an intermediate formed during standard β-oxidation (2-enoyl-CoA). However, the presence of the α-methyl group complicates the subsequent hydration step.

γ-Methyl Group: The methyl group at the C4 (gamma) position would pose a challenge in later cycles of oxidation. Once the molecule is shortened, this branch would interfere with the standard enzymatic machinery, likely requiring specialized enzymes, similar to the metabolism of other branched-chain fatty acids like pristanoic acid.

Metabolism of branched-chain fatty acids often involves alternative pathways, such as alpha-oxidation or the use of specific isomerases and mutases to handle the methyl branches. The degradation of 2,4-dimethyl-2-pentenoyl-CoA would necessitate a unique enzymatic cascade capable of bypassing the hindrances posed by its methyl groups and unsaturation.

Investigation of Degradation Processes in Biological Systems

The degradation of this compound in biological systems is primarily governed by microbial action. Studies on analogous branched fatty acids (BFAs) reveal that the degree and position of branching are critical factors determining their biodegradability nih.gov.

In anaerobic environments, such as river sediments, microbial consortia have been shown to degrade BFAs that possess a tertiary carbon atom through β-oxidation, followed by methanogenesis nih.gov. Since this compound has a tertiary carbon at the C4 position, it is plausible that it could be susceptible to similar anaerobic degradation. However, the same studies noted that BFAs with quaternary carbon atoms were resistant to degradation, and branching at the alpha or beta position can interfere with β-oxidation mechanisms, thereby reducing the compound's degradability nih.gov.

Aerobic degradation of branched-chain fatty acids has also been investigated. Certain bacterial strains, such as those from the genus Pseudomonas, have demonstrated the ability to utilize saturated branched-chain fatty acids as a carbon source researchgate.net. For instance, Pseudomonas resinovorans was found to efficiently degrade a mixture of isostearic acids. This degradation can be selective, with bacteria preferentially consuming certain isomers and sometimes producing new, shorter-chain fatty acids as byproducts researchgate.net.

The degradation of this compound would therefore depend heavily on the specific microbial communities present and the environmental conditions. The combination of an α-methyl group and unsaturation makes it a challenging substrate for common microbial enzymes, suggesting it may be more persistent than its straight-chain counterparts. The process likely requires specialist microbes equipped with enzymes that can accommodate the branched structure.

Exploration of Pharmacological Activities of this compound Derivatives

While research on the pharmacological activities of direct derivatives of this compound is limited, studies on structurally similar molecules provide valuable insights into potential biological effects. The presence of a short, branched, unsaturated carboxylic acid structure is a feature found in various bioactive compounds.

Research into compounds with similar structural motifs has revealed significant anti-inflammatory properties. For example, Dimethyl Pent-2-Enedioate (DMP), an isomer of the known anti-inflammatory agent Dimethyl itaconate (DMI), has been investigated for its effects on inflammation in lipopolysaccharide (LPS)-induced macrophages nih.gov.

The study demonstrated that DMP significantly inhibited the expression of key pro-inflammatory markers. The mechanism of action was linked to the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Specifically, DMP treatment was found to reduce the phosphorylation of the p65 subunit of NF-κB and inhibit its translocation into the nucleus, a critical step in the activation of inflammatory gene expression nih.gov. These findings suggest that small, unsaturated dicarboxylic acid derivatives can exert potent anti-inflammatory effects.

Table 1: Anti-inflammatory Effects of Dimethyl Pent-2-Enedioate (DMP) on LPS-Induced Macrophages Data synthesized from the findings of a study on DMP, a structural isomer of a this compound derivative. nih.gov

Marker/Process Investigated Observed Effect of DMP Treatment Significance
TNF-α Expression Significant inhibition at both mRNA and protein levels.Reduction of a key pro-inflammatory cytokine.
IL-6 Expression Significant inhibition at both mRNA and protein levels.Reduction of a cytokine involved in systemic inflammation.
MCP-1 Expression Significant inhibition at both mRNA and protein levels.Reduction of a chemokine responsible for recruiting monocytes.
Macrophage Activation (CD40) Decrease in the number of CD40-positive cells.Indicates suppression of macrophage activation status.
NF-κB Pathway Reduced phosphorylation and nuclear translocation of p65.Elucidates a core mechanism of anti-inflammatory action.

Dedicated studies investigating the antimicrobial properties of this compound derivatives are not extensively reported in the available scientific literature. While fatty acids and their derivatives, in general, are known to possess antimicrobial activities, the specific efficacy of short, branched-chain unsaturated acids like this compound remains an area requiring further investigation.

Environmental Transformation Pathways and Fate Modeling (Mechanistic Focus)

The environmental fate of this compound is dictated by a combination of its physical and chemical properties and its susceptibility to biological and abiotic transformation processes.

Partitioning Behavior: With very slight solubility in water and solubility in oils, the compound is expected to partition between aqueous and organic environmental compartments nih.gov. In aquatic systems, it would likely adsorb to sediment and suspended organic matter. In soil, it would associate with soil organic carbon, which would reduce its mobility and bioavailability.

Biodegradation: As discussed in section 7.2, biodegradation is a primary transformation pathway for this compound. The mechanistic focus is on microbial β-oxidation, which is significantly hindered by the methyl branches nih.gov. Therefore, its environmental persistence is expected to be greater than that of unbranched fatty acids of similar size. Its degradation rate would be highly dependent on the presence of specialized microbial populations capable of metabolizing branched-chain acids researchgate.net.

Abiotic Transformation:

Photolysis: The presence of a carbon-carbon double bond suggests that this compound may be susceptible to direct or indirect photolysis in sunlit surface waters or in the atmosphere. The absorption of UV radiation can lead to isomerization or degradation of the molecule.

Hydrolysis: The carboxylic acid functional group is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9).

Oxidation: The double bond and the tertiary carbon atom (C4) are potential sites for oxidation by environmentally relevant radicals, such as hydroxyl radicals (•OH), in the atmosphere or in water. This process would lead to the formation of various oxygenated transformation products.

Modeling the environmental fate of this compound would require specific data on its partition coefficients (e.g., Log Kow), Henry's law constant, and rate constants for key transformation processes. However, based on its structure, its environmental behavior is characterized by moderate partitioning to organic matter and a reliance on specialized microbial action for significant degradation.

Future Directions and Emerging Research Frontiers

Integration of Advanced Analytical Techniques for Real-Time Monitoring

The efficient synthesis of 2,4-Dimethyl-2-pentenoic acid, particularly in continuous flow systems, necessitates the development of sophisticated real-time monitoring strategies. Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. The integration of various spectroscopic and chromatographic techniques can provide a comprehensive, real-time understanding of the reaction dynamics. nih.govresearchgate.netchemrxiv.org

Future research should focus on implementing a suite of orthogonal analytical tools to monitor the synthesis of this compound. nih.govresearchgate.net For instance, in-line Nuclear Magnetic Resonance (NMR) spectroscopy could be employed to track the conversion of starting materials and the formation of the main product, while infrared (IR) spectroscopy could monitor the disappearance of specific functional groups. nih.govresearchgate.net Simultaneously, UV/Vis spectroscopy, coupled with advanced data analysis models like deep learning, can quantify intermediates and impurities. nih.govresearchgate.netchemrxiv.org Ultra-High-Performance Liquid Chromatography (UHPLC) can be integrated for at-line or on-line analysis to provide detailed separation and quantification of the final product and any byproducts. nih.govresearchgate.net This multi-faceted approach allows for a data-rich environment where reaction parameters can be adjusted in real-time to optimize yield, purity, and safety. nih.gov

Analytical Technique Parameter Monitored Potential Application in this compound Synthesis
In-line NMR SpectroscopyReactant conversion, product formation, structural elucidation of intermediatesReal-time tracking of the condensation reaction forming the carbon backbone.
In-line IR SpectroscopyDisappearance/appearance of functional groups (e.g., C=O, O-H)Monitoring the formation of the carboxylic acid group and the double bond.
In-line UV/Vis SpectroscopyConcentration of conjugated systems, intermediates, and impuritiesQuantifying the concentration of this compound and colored byproducts.
On-line UHPLCSeparation and quantification of product, reactants, and impuritiesHigh-resolution analysis of the final product stream for purity assessment and quality control.

Application of Artificial Intelligence and Machine Learning in Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the field of chemical synthesis. mdpi.comnih.gov These computational tools can be leveraged to design novel and more efficient synthetic routes for this compound. Computer-Aided Synthesis Planning (CASP) programs, powered by AI, can propose retrosynthetic pathways, breaking down the target molecule into simpler, commercially available precursors. mdpi.comnih.govnih.gov

Furthermore, AI algorithms can predict the outcomes of chemical reactions with increasing accuracy. mdpi.com By training on vast datasets of known reactions, these models can suggest optimal reaction conditions, including catalysts, solvents, and temperatures, to maximize the yield and minimize the formation of byproducts in the synthesis of this compound. mdpi.com The integration of AI with automated synthesis platforms, such as robotic systems, can enable high-throughput experimentation to rapidly screen and optimize reaction conditions, accelerating the discovery of improved synthetic methodologies. mdpi.comnih.gov

AI/ML Application Description Relevance to this compound
Retrosynthetic AnalysisAI algorithms propose synthetic routes by working backward from the target molecule. mdpi.comnih.govDiscovery of novel and more efficient synthetic pathways from readily available starting materials.
Reaction Outcome PredictionML models predict the products and yields of a reaction based on the reactants and conditions. mdpi.comVirtual screening of potential reactions to identify the most promising synthetic strategies before laboratory experimentation.
Optimization of Reaction ConditionsAI can systematically explore the parameter space of a reaction to find the optimal conditions. mdpi.comMaximizing the yield and purity of this compound while minimizing energy consumption and waste.
Automated SynthesisAI-driven robotic platforms can perform chemical reactions, enabling high-throughput screening and optimization. mdpi.comnih.govAccelerated development and optimization of synthetic protocols for this compound.

Exploration of New Catalytic Systems for Sustainable Production

The development of sustainable and environmentally friendly chemical processes is a major goal of modern chemistry. Future research on the synthesis of this compound should focus on the discovery and implementation of novel catalytic systems that improve efficiency and reduce environmental impact. This includes the exploration of heterogeneous catalysts, biocatalysts, and photocatalysts.

Heterogeneous catalysts, such as metal-organic frameworks (MOFs) or functionalized zeolites, offer advantages in terms of easy separation from the reaction mixture and potential for reuse, which are key principles of green chemistry. Designing catalysts with specific active sites could enhance the selectivity of the reactions involved in the synthesis of this compound.

Biocatalysis, utilizing enzymes or whole-cell systems, represents another promising avenue for sustainable production. The high selectivity of enzymes could lead to the formation of specific isomers of this compound under mild reaction conditions (ambient temperature and pressure), reducing energy consumption.

Photocatalysis, which uses light to drive chemical reactions, is an emerging field with the potential for highly sustainable chemical production. The development of efficient photocatalysts could enable the synthesis of this compound using visible light as the energy source, further reducing the carbon footprint of the process.

Catalytic System Principle Potential Advantages for this compound Production
Heterogeneous Catalysts (e.g., MOFs, Zeolites)Catalysts are in a different phase from the reactants, allowing for easy separation and recycling.Increased process efficiency, reduced waste, and lower operational costs.
Biocatalysts (e.g., Enzymes)Utilize biological systems to catalyze reactions with high specificity and under mild conditions.High stereoselectivity, reduced energy consumption, and use of renewable feedstocks.
PhotocatalystsUse light energy to drive chemical reactions.Potential for using solar energy, leading to a highly sustainable and environmentally friendly process.

Discovery of Novel Derivatization Strategies for Biomedical Analysis

The detection and quantification of this compound in complex biological matrices, such as plasma or urine, is crucial for biomedical research and potential diagnostic applications. However, the inherent properties of carboxylic acids can make them challenging to analyze by techniques like liquid chromatography-mass spectrometry (LC-MS). Derivatization, the chemical modification of a compound to enhance its analytical properties, is a key strategy to overcome these challenges.

Future research should focus on the development of novel derivatization reagents specifically designed to improve the ionization efficiency and chromatographic retention of this compound. For instance, reagents that introduce a permanently charged moiety or a group with high proton affinity can significantly enhance the signal in electrospray ionization mass spectrometry. nih.gov A recent study described a new derivatization reagent, 4-bromo-N-methylbenzylamine, for the analysis of biological carboxylic acids, which facilitates detection using positive electrospray ionization tandem mass spectrometry. nih.gov Similar strategies could be adapted for this compound.

The development of new derivatization methods that are rapid, efficient, and produce stable derivatives will be essential for high-throughput biomedical analysis. These advancements will enable more sensitive and reliable quantification of this compound, facilitating studies into its metabolic pathways and potential biological activities.

Derivatization Strategy Analytical Enhancement Example Application
Introduction of a permanently charged groupImproved ionization efficiency in mass spectrometry.Enhanced detection limits for this compound in biological fluids.
Addition of a hydrophobic moietyIncreased retention on reversed-phase chromatography columns.Better separation from polar interferences in complex samples.
Incorporation of a fluorescent tagEnables highly sensitive detection by fluorescence spectroscopy.Quantification of this compound at very low concentrations.
Isotope labelingAllows for accurate quantification using isotope dilution mass spectrometry.Gold-standard quantification for pharmacokinetic and metabolic studies.

Q & A

Q. Table 1: Analytical Parameters

TechniqueKey DataReference
GC-MS (DB-5)RI: 923–929; RT: ~5.59 min
¹H NMRδ 6.9 (1H, d, J=15.6 Hz, CH=CO₂H)
HRMSm/z 128.0837 (M⁺)

Basic: What synthetic routes are reported for this compound?

Answer:
Common approaches include:

  • Knoevenagel Condensation: Reacting β-keto esters (e.g., methyl acetoacetate) with α-methyl aldehydes under acidic conditions, followed by hydrolysis .
  • Oxidative Dehydrogenation: Starting from 2,4-dimethylpentanoic acid using catalysts like palladium on carbon (Pd/C) in the presence of oxygen .
  • Purification: Post-synthesis, recrystallize in hexane/ethyl acetate (3:1) or use preparative HPLC with a C18 column (MeCN:H₂O, 0.1% TFA) .

Key Considerations:

  • Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1).
  • Avoid prolonged exposure to light/heat to prevent isomerization .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Contradictions often arise from:

  • Isomerization: The α,β-unsaturated system may undergo cis-trans isomerization under UV light, altering activity. Validate isomer ratios via NMR or polarimetry .
  • Purity Discrepancies: Use orthogonal purity checks (e.g., GC-MS, HPLC) and reference standards from accredited sources (e.g., AldrichCPR, CDS001260) .
  • Assay Variability: Standardize bioactivity assays (e.g., enzyme inhibition) with positive controls and replicate experiments (n ≥ 3) .

Methodological Protocol:

Characterize compound purity (≥98% by HPLC).

Test under inert atmosphere (N₂/Ar) to prevent oxidation.

Use isotopically labeled analogs (e.g., ¹³C-labeled) to track metabolic stability .

Advanced: What strategies are effective for studying metabolic pathways of this compound?

Answer:

  • Isotope Tracing: Synthesize deuterated analogs (e.g., CD₃-substituted) and track metabolites via LC-MS/MS .
  • In Vitro Models: Use hepatic microsomes (human/rat) to identify phase I/II metabolites. Monitor glucuronidation/sulfation using UDPGA and PAPS cofactors .
  • Data Analysis: Apply software like XCMS Online for untargeted metabolomics to map pathways .

Key Findings:

  • β-Oxidation is likely inhibited due to the branched methyl groups, leading to alternative degradation routes .

Basic: What are the best practices for handling and storing this compound?

Answer:

  • Storage: Keep under nitrogen at –20°C in amber vials to prevent oxidation and isomerization .
  • Safety: Use PPE (gloves, goggles) and fume hoods. In case of skin contact, wash with 10% NaHCO₃ solution .
  • Disposal: Neutralize with aqueous NaOH (1 M) before incineration as hazardous waste .

Advanced: How can computational methods aid in predicting the reactivity of this compound?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic sites (e.g., α,β-unsaturated carbonyl) .
  • Molecular Docking: Screen against targets like COX-2 or PPARγ using AutoDock Vina to hypothesize anti-inflammatory activity .
  • ADMET Prediction: Use SwissADME to estimate logP (~2.1), bioavailability (0.55), and CYP450 inhibition .

Advanced: How to address discrepancies in reported GC-MS retention indices for this compound?

Answer:
Variability arises from:

  • Column Phase Differences: Polar columns (e.g., HP-INNOWax) increase RI by 50–100 units compared to non-polar phases .
  • Calibration Standards: Use homologous alkane series (C₈–C₂₀) for RI calibration across labs .
  • Temperature Gradients: Ensure consistent oven ramping (e.g., 3°C/min from 50°C to 250°C) .

Q. Table 2: GC-MS Method Comparison

Column PhaseRI RangeGradient ProgramReference
DB-5923–92950°C→250°C @ 3°C/min
HP-INNOWax980–102060°C→240°C @ 2°C/min

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethyl-2-pentenoic acid
Reactant of Route 2
2,4-Dimethyl-2-pentenoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.